molecular formula C12H18N4O2S2 B2537037 4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide CAS No. 1286702-22-4

4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide

Cat. No. B2537037
CAS RN: 1286702-22-4
M. Wt: 314.42
InChI Key: BNVQRNUSOXPMAA-UHFFFAOYSA-N
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Description

4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in future research endeavors.

Mechanism of Action

The mechanism of action of 4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. This inhibition results in the disruption of these processes, which ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide have been studied in various in vitro and in vivo models. These studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has also been shown to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide in lab experiments include its ability to inhibit the growth of cancer cells and its anti-bacterial and anti-fungal properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific reagents and conditions for its synthesis.

Future Directions

There are several future directions for the study of 4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide. One potential direction is the further study of its potential applications in cancer research, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to determine the potential toxicity and safety of this compound in vivo. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its more widespread use in scientific research.

Synthesis Methods

The synthesis of 4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of isothiazole-3-carboxylic acid with thionyl chloride, which results in the formation of isothiazole-3-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with thiomorpholine, which results in the formation of the thiomorpholin-4-ylcarbonyl derivative. The final step involves the reaction of the derivative with isopropylamine and ammonium carbonate, which results in the formation of 4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide.

Scientific Research Applications

4-amino-N-isopropyl-5-(thiomorpholin-4-ylcarbonyl)isothiazole-3-carboxamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of infectious diseases, such as tuberculosis.

properties

IUPAC Name

4-amino-N-propan-2-yl-5-(thiomorpholine-4-carbonyl)-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S2/c1-7(2)14-11(17)9-8(13)10(20-15-9)12(18)16-3-5-19-6-4-16/h7H,3-6,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVQRNUSOXPMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-isopropyl-5-(thiomorpholine-4-carbonyl)isothiazole-3-carboxamide

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